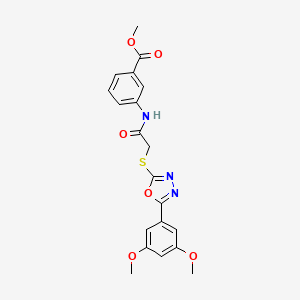

Methyl 3-(2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

説明

Methyl 3-(2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate (CAS: 838816-57-2) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at the 5-position. The oxadiazole ring is linked via a thioether bridge to an acetamido-benzoate ester moiety. The compound is commercially available with a purity of 97% and is priced at USD 173 for 250 mg .

特性

IUPAC Name |

methyl 3-[[2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6S/c1-26-15-8-13(9-16(10-15)27-2)18-22-23-20(29-18)30-11-17(24)21-14-6-4-5-12(7-14)19(25)28-3/h4-10H,11H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQJCSNFOKHYLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 3-(2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate (hereafter referred to as the compound) is a complex organic molecule that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

| Property | Value |

|---|---|

| Molecular Formula | C20H19N3O6S |

| Molecular Weight | 403.44 g/mol |

| IUPAC Name | Methyl 3-(2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate |

| Canonical SMILES | COCC(=O)N(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=NN=C(O2)C3=CC(=C(C=C3)OC)F |

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The process generally includes:

- Formation of the oxadiazole ring through cyclization of thioamide derivatives.

- Acetylation of the resulting oxadiazole to introduce an acetamido group.

- Methylation to yield the final benzoate derivative.

Anticancer Properties

Research has indicated that compounds containing oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results from MTT assays demonstrated an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations .

The biological activity of the compound is believed to be mediated through several mechanisms:

- Apoptosis Induction : The presence of methoxy groups in the structure may enhance lipophilicity, facilitating cellular uptake and subsequent induction of apoptosis in cancer cells by generating reactive oxygen species (ROS).

- Inhibition of Enzymatic Activity : The oxadiazole ring can interact with key enzymes involved in cancer progression, potentially inhibiting their activity and leading to reduced tumor growth.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features possess antimicrobial properties. The thiol group in the compound may contribute to its ability to disrupt bacterial cell membranes .

Case Studies and Research Findings

A selection of studies illustrates the biological activity of similar compounds:

- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity. One derivative demonstrated an IC50 value as low as 29 μM against HeLa cells .

- Antimicrobial Screening : Compounds derived from oxadiazoles have shown promising results against various bacterial strains, indicating potential as novel antimicrobial agents.

類似化合物との比較

Comparison with Structurally Similar Compounds

Analogous Oxadiazole Derivatives

(a) 5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-amine (CAS: 19655-61-5)

- Structural Differences : Replaces the thioacetamido-benzoate ester with an amine group at the 2-position and a 4-methoxyphenyl substituent at the 5-position.

- Commercial Data : Priced at ¥3,931 for 5 g (95% purity), indicating lower demand or simpler synthesis .

(b) Methyl 4-(2-((5-(4-Bromophenyl)-1,3,4-Oxadiazol-2-yl)thio)acetamido)benzoate

- Structural Differences : Substitutes the 3,5-dimethoxyphenyl group with a 4-bromophenyl moiety.

- Functional Implications : The electron-withdrawing bromine atom may enhance electrophilic reactivity but reduce solubility in polar solvents. This compound is discontinued commercially, suggesting challenges in synthesis or inferior bioactivity compared to the dimethoxy analog .

Thiazolylmethylcarbamate Analogs

Compounds such as Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (, compound m) differ in core structure (thiazole vs. oxadiazole) but share carbamate and hydroperoxide functionalities.

- Hydroperoxide groups may confer oxidative instability, whereas the dimethoxy groups in the target compound enhance metabolic stability .

2-Alkylthio-5-(p-Aminophenyl)-1,3,4-Oxadiazoles

Derivatives like 2-alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles () feature an amino group at the para position of the phenyl ring.

- The target compound’s methoxy groups enhance lipophilicity, favoring passive diffusion across biological membranes .

Tabulated Comparison of Key Properties

*Calculated from ¥3,931/5 g .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。